molecular formula C19H19BrN2O5S2 B2556794 N-(4-bromophenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide CAS No. 863445-68-5

N-(4-bromophenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide

Cat. No.: B2556794
CAS No.: 863445-68-5
M. Wt: 499.39
InChI Key: ICEQIYAYVBFDFX-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a unique combination of functional groups:

  • 1,1-Dioxido-2,3-dihydrothiophen-3-yl group: A sulfone-containing heterocycle that enhances polarity and conformational rigidity.
  • N,N-Dimethylsulfamoyl group: A sulfonamide-derived substituent with electron-withdrawing properties, influencing electronic distribution and solubility.

Its synthesis likely involves multi-step nucleophilic substitutions and cyclization reactions, as inferred from analogous pathways in .

Properties

IUPAC Name

N-(4-bromophenyl)-4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O5S2/c1-21(2)29(26,27)18-9-3-14(4-10-18)19(23)22(16-7-5-15(20)6-8-16)17-11-12-28(24,25)13-17/h3-12,17H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEQIYAYVBFDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C19H19BrN2O5S2, with a molecular weight of approximately 499.39 g/mol. This compound has been explored for its pharmacological properties, particularly in the areas of anti-inflammatory, anti-fungal, and anti-cancer activities.

Chemical Structure

The compound's structure incorporates a bromophenyl group, a sulfamoyl moiety, and a dihydrothiophene ring, contributing to its diverse biological interactions. The presence of these functional groups is critical for its activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-cancer Activity : Preliminary studies suggest that derivatives of similar structures have shown promise as inhibitors of fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers, including non-small cell lung cancer (NSCLC). For instance, related compounds have demonstrated IC50 values in the low micromolar range against multiple NSCLC cell lines .
  • Anti-inflammatory Properties : The sulfamoyl group is often associated with anti-inflammatory effects. Compounds containing this moiety have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting potential therapeutic applications in inflammatory diseases.
  • Antifungal and Antibacterial Activities : The thioether and sulfamoyl functionalities are known to enhance the antimicrobial properties of compounds. Similar derivatives have been reported to exhibit significant antifungal and antibacterial activity against various pathogens .

Case Studies

A few case studies elucidate the biological efficacy of related compounds:

  • Study on FGFR1 Inhibition : A study focusing on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives found that certain compounds effectively inhibited FGFR1 signaling pathways in NSCLC cells, leading to apoptosis and cell cycle arrest at the G2 phase . This suggests that this compound may share similar mechanisms of action.
  • Antimicrobial Evaluation : Another investigation into related sulfonamide compounds revealed enhanced antibacterial activity compared to their non-brominated counterparts. This increase was attributed to the electron-withdrawing effect of the bromine atom, which may enhance binding affinity to bacterial targets .

Data Tables

Activity Type Mechanism Reference
Anti-cancerFGFR1 inhibition leading to apoptosis
Anti-inflammatoryInhibition of cytokine production
AntifungalDisruption of fungal cell wall synthesis

Scientific Research Applications

Research indicates that this compound exhibits several significant biological activities:

  • Anti-cancer Activity : Preliminary studies suggest that derivatives of similar structures can inhibit fibroblast growth factor receptor 1 (FGFR1), implicated in various cancers such as non-small cell lung cancer (NSCLC). Related compounds have shown IC50 values in the low micromolar range against multiple NSCLC cell lines.
  • Anti-inflammatory Properties : The sulfamoyl group is associated with anti-inflammatory effects. Compounds containing this moiety have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, indicating potential therapeutic applications in inflammatory diseases.
  • Antifungal and Antibacterial Activities : The thioether and sulfamoyl functionalities enhance the antimicrobial properties of compounds. Similar derivatives have exhibited significant antifungal and antibacterial activity against various pathogens.

Study on FGFR1 Inhibition

A study focusing on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives found that certain compounds effectively inhibited FGFR1 signaling pathways in NSCLC cells. This led to apoptosis and cell cycle arrest at the G2 phase, suggesting that N-(4-bromophenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide may share similar mechanisms of action.

Antimicrobial Evaluation

An investigation into related sulfonamide compounds revealed enhanced antibacterial activity compared to their non-brominated counterparts. This increase was attributed to the electron-withdrawing effect of the bromine atom, which may enhance binding affinity to bacterial targets.

Data Tables

Activity TypeDescription
Anti-cancerInhibits FGFR1; potential for treating NSCLC
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential for inflammatory diseases
AntimicrobialExhibits antifungal and antibacterial activities against various pathogens

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents Notable Properties
Target Compound Benzamide 4-Bromophenyl, 1,1-dioxido-dihydrothiophen-3-yl, N,N-dimethylsulfamoyl High polarity, rigid conformation
N-(4-Methoxyphenyl)benzenesulfonamide Benzenesulfonamide 4-Methoxyphenyl Enhanced solubility (logP ~2.1)
4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide Benzamide Imidazole, thiazole sulfonamide Antibacterial activity (MIC 8 µg/mL)
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-... Benzamide Hexyloxy, 4-isopropylbenzyl logP ~4.5 (predicted)
Table 2: Spectral Data Comparison (IR and NMR)
Compound Class (Evidence) IR Bands (cm⁻¹) ¹H-NMR Shifts (δ, ppm)
Target Compound (Inferred from ) νS=O ~1250–1300, νC=O ~1660–1680 Aromatic H: 7.2–8.1, SO₂CH₃: ~3.2 (s)
Triazole-thiones νC=S ~1247–1255, νNH ~3278–3414 Triazole H: 8.3–8.5, SO₂Ph: 7.6–7.9
Imidazole derivatives νC=N ~1600–1650, νNH ~3150–3300 Imidazole H: 7.8–8.0, Ar-H: 6.9–7.5

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